molecular formula C12H20O4 B14653111 2,2'-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid CAS No. 51111-28-5

2,2'-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid

Cat. No.: B14653111
CAS No.: 51111-28-5
M. Wt: 228.28 g/mol
InChI Key: AYBICQCXGRPBLK-UHFFFAOYSA-N
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Description

2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, featuring two acetic acid groups attached to a dimethyl-substituted cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid typically involves the following steps:

    Starting Material: The process begins with the preparation of 4,4-dimethylcyclohexanone.

    Formation of Intermediate: The ketone undergoes a reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding diester.

    Hydrolysis and Decarboxylation: The diester is then hydrolyzed to yield the diacid, followed by decarboxylation to produce the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in metabolic processes, influencing their activity and function.

    Pathways Involved: It can modulate pathways related to inflammation, pain, and cellular signaling, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Cyclohexanediacetic acid: A similar compound with a cyclohexane ring and two acetic acid groups but without the dimethyl substitution.

    2,2’-(Cyclohexane-1,1-diyl)diacetic acid: Another related compound with a cyclohexane ring and two acetic acid groups.

Uniqueness

2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is unique due to the presence of the dimethyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

51111-28-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-[1-(carboxymethyl)-4,4-dimethylcyclohexyl]acetic acid

InChI

InChI=1S/C12H20O4/c1-11(2)3-5-12(6-4-11,7-9(13)14)8-10(15)16/h3-8H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

AYBICQCXGRPBLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CC(=O)O)CC(=O)O)C

Origin of Product

United States

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